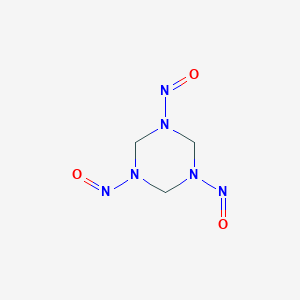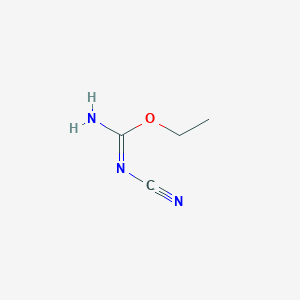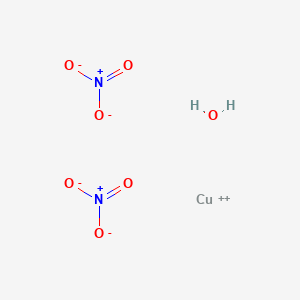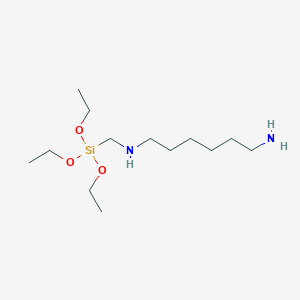
Trinitrosotrimethylenetriamine
Vue d'ensemble
Description
Hexahydro-1,3,5-trinitroso-1,3,5-triazine is a heterocyclic compound with the molecular formula C₃H₆N₆O₃. It is known for its unique structure, which includes three nitroso groups attached to a triazine ring.
Applications De Recherche Scientifique
Hexahydro-1,3,5-trinitroso-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s nitroso groups make it a useful probe in studying nitrosation reactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
Target of Action
Trinitrosotrimethylenetriamine, also known as 1,3,5-Trinitroso-1,3,5-triazinane or Hexahydro-1,3,5-trinitroso-1,3,5-triazine, is primarily used in military and industrial applications due to its high explosive power . Its primary targets are structures and materials that need to be destroyed or altered by an explosion .
Mode of Action
This compound is known for its high detonation velocity and sensitivity to heat, shock, and friction . When subjected to these conditions, it rapidly decomposes and releases a large amount of energy in the form of an explosion . This is due to the breaking of chemical bonds in the compound, which releases energy.
Pharmacokinetics
It is worth noting that this compound is slightly soluble in water and insoluble in most organic solvents .
Result of Action
The primary result of the action of this compound is a powerful explosion. This explosion can cause significant physical damage to the target. On a molecular level, the explosion is the result of rapid decomposition and the release of energy from chemical bonds in the compound .
Méthodes De Préparation
The synthesis of Hexahydro-1,3,5-trinitroso-1,3,5-triazine typically involves the reaction of hexahydro-1,3,5-triazine with nitrosating agentsIndustrial production methods may involve large-scale nitrosation reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Hexahydro-1,3,5-trinitroso-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitroso groups to amino groups.
Substitution: The nitroso groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Hexahydro-1,3,5-trinitroso-1,3,5-triazine can be compared with other similar compounds such as:
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Known for its explosive properties, RDX has a similar triazine ring structure but with nitro groups instead of nitroso groups.
Hexahydro-1,3,5-triazine: This parent compound lacks the nitroso groups and is used in different chemical applications.
Propriétés
IUPAC Name |
1,3,5-trinitroso-1,3,5-triazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWOSHMLDRSIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1N=O)N=O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161171 | |
| Record name | Trinitrosotrimethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-04-6 | |
| Record name | Hexahydro-1,3,5-trinitroso-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trinitrosotrimethylenetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trinitrosotrimethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1,3,5-trinitroso-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRINITROSOTRIMETHYLENETRIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK86FR3SN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TNX?
A1: The molecular formula of TNX is C3H6N6O3, and its molecular weight is 174.13 g/mol.
Q2: How is TNX typically characterized spectroscopically?
A2: TNX is commonly analyzed using techniques like high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV)-visible absorbance detection or mass spectrometric detection []. Other methods include liquid chromatography/tandem mass spectrometry (LC/MS/MS) with selected reaction monitoring [].
Q3: How is TNX formed in the environment?
A3: TNX is primarily formed through the anaerobic biodegradation of the explosive hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) [, , , , ]. This process involves the sequential reduction of the nitro groups in RDX, ultimately leading to the formation of TNX.
Q4: What are the intermediate products formed during the anaerobic biodegradation of RDX to TNX?
A4: The biodegradation of RDX to TNX involves the formation of two key intermediates: hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX) [, , ].
Q5: What factors influence the rate and extent of TNX formation from RDX?
A5: Factors influencing TNX formation include environmental conditions such as the presence of specific microbial communities, redox potential, and the availability of electron donors [, , , ].
Q6: What are the known toxicological effects of TNX?
A6: Studies have shown that TNX exhibits toxicity in various organisms. In deer mice, TNX exposure has been linked to postpartum mortality, reduced offspring body weight, and decreased kidney weight [, ]. Research also suggests potential for central nervous system toxicity, splenic hemosiderosis, and hematological effects [].
Q7: How does the toxicity of TNX compare to its parent compound, RDX?
A7: Research indicates that MNX, another RDX metabolite, exhibits acute oral toxicity comparable to RDX in rats []. While information directly comparing the toxicity of TNX and RDX is limited, both compounds demonstrate toxic effects.
Q8: What research exists on the bioavailability of TNX in soils?
A9: Current research is exploring the use of passive sampling devices to assess the bioavailability of TNX and other RDX metabolites in contaminated soils []. These studies aim to improve the understanding of the environmental risks associated with these compounds.
Q9: What techniques are used for the analysis of TNX in environmental samples?
A10: Common methods for analyzing TNX include HPLC with UV-visible absorbance or mass spectrometric detection []. LC/MS/MS with selected reaction monitoring offers high selectivity and sensitivity for detecting TNX and other RDX transformation products in complex matrices like groundwater [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















